2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate
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Overview
Description
2-[2-(7-Oxabicyclo[410]heptan-3-yl)ethoxy]ethyl prop-2-enoate is a chemical compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate typically involves the reaction of 7-oxabicyclo[4.1.0]heptan-3-yl derivatives with ethylene oxide and subsequent esterification with acrylic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide
Scientific Research Applications
2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Compared to similar compounds, 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. Similar compounds include:
7-Oxabicyclo[4.1.0]heptan-2-one: Known for its use in organic synthesis and as an intermediate in various chemical reactions.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent in materials science.
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane: Employed in the production of advanced materials and surface modifications.
Properties
CAS No. |
501427-38-9 |
---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-13(14)16-8-7-15-6-5-10-3-4-11-12(9-10)17-11/h2,10-12H,1,3-9H2 |
InChI Key |
IIKKFNIVSUQHEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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